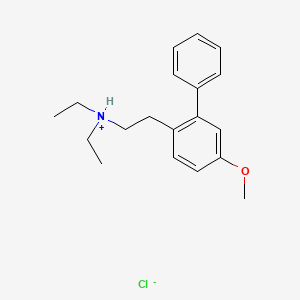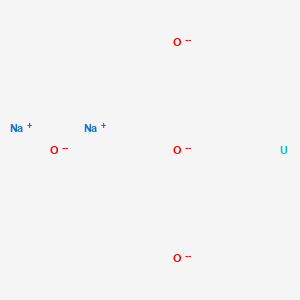
Disodium uranium tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uranate (UO4^2-), disodium, (T-4)- (9CI): is a ternary oxide compound involving uranium in one of its higher oxidation states. This compound is part of the uranate family, which includes various uranium oxides with different cations. Uranates are significant in the nuclear fuel cycle and have applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Combining Oxides: One common method involves combining sodium oxide (Na2O) with uranium trioxide (UO3) at high temperatures to form disodium uranate (Na2UO4).
Thermal Decomposition: Another method is the thermal decomposition of uranyl acetate complexes.
Reaction: Ba[UO2(ac)3]2 → BaU2O7 (ac = CH3CO2−)
Industrial Production Methods:
Precipitation: Sodium diuranate can be produced by adding sodium hydroxide to a solution of uranyl sulfate, which precipitates the compound.
Alkaline Milling: In the milling of uranium ores, sodium uranate is precipitated from the leaching solution to produce yellowcake, a semi-refined uranium product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: Uranates can undergo redox reactions, where uranium changes its oxidation state.
Substitution: Uranates can participate in substitution reactions where different cations replace sodium in the compound.
Common Reagents and Conditions:
Oxidizers: Used to convert uranium to its hexavalent state.
Alkalis: Such as sodium hydroxide, are used to precipitate uranates from solutions.
Major Products:
Scientific Research Applications
Chemistry:
Nuclear Fuel Cycle: Uranates are intermediates in the production of uranium oxide nuclear fuels.
Catalysis: Uranates can act as catalysts in certain chemical reactions.
Biology and Medicine:
Radiopharmaceuticals: Uranium compounds, including uranates, are studied for their potential use in radiopharmaceuticals.
Industry:
Glass and Ceramics: Sodium diuranate has been used in the production of uranium glass and ceramics.
Mechanism of Action
Molecular Targets and Pathways:
Lattice Structures: Uranates form infinite lattice structures with uranium atoms linked by bridging oxygen atoms.
Reactivity: The chemical reactivity of uranates is influenced by their lattice structures and the oxidation state of uranium.
Comparison with Similar Compounds
- Calcium Uranate (CaUO4)
- Strontium Uranate (SrUO4)
- Barium Uranate (BaUO4)
Uniqueness:
Properties
CAS No. |
13510-99-1 |
|---|---|
Molecular Formula |
Na2O4U-6 |
Molecular Weight |
348.006 g/mol |
IUPAC Name |
disodium;oxygen(2-);uranium |
InChI |
InChI=1S/2Na.4O.U/q2*+1;4*-2; |
InChI Key |
FDCGBRVSSVXQAA-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[U] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


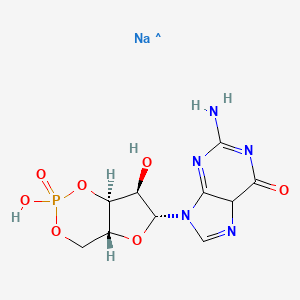
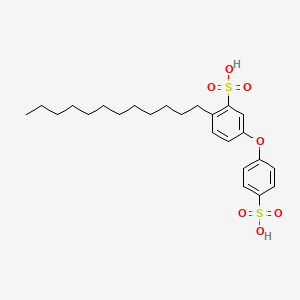
![4-[4-[3,5-bis[4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13734997.png)
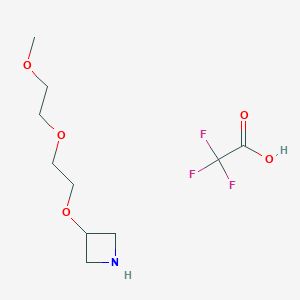
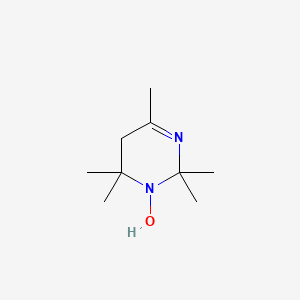
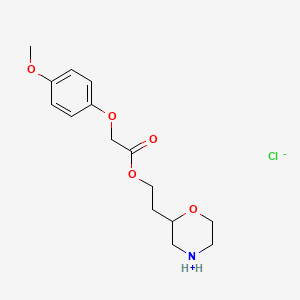
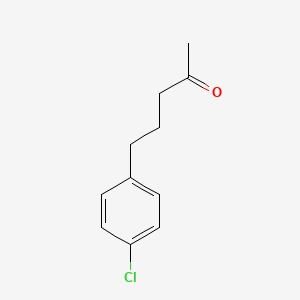
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(3-methyl-1-oxobutyl)oxime]](/img/structure/B13735025.png)
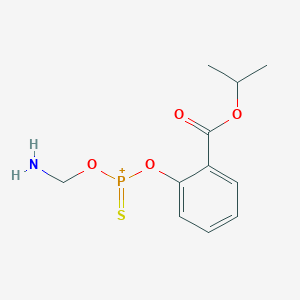

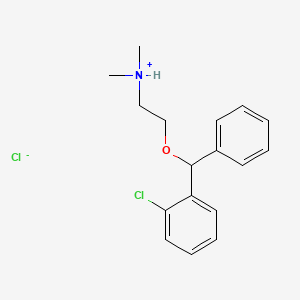
![5-[4-[bis(2-iodoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B13735046.png)
![[(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate](/img/structure/B13735049.png)
